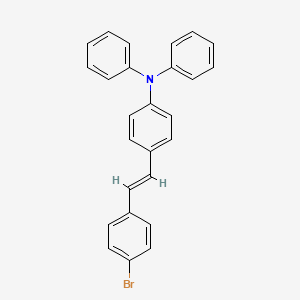

4-(4-Bromostyryl)-N,N-diphenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20BrN/c27-23-17-13-21(14-18-23)11-12-22-15-19-26(20-16-22)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-20H/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDLDMVHUXTEEE-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 4 4 Bromostyryl N,n Diphenylaniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials wikipedia.orgamazonaws.comsemanticscholar.org. For 4-(4-Bromostyryl)-N,N-diphenylaniline, the primary disconnections target the key structural features: the central carbon-carbon double bond (the stilbene (B7821643) core) and the carbon-nitrogen bonds of the tertiary amine.

Two principal disconnection strategies emerge:

Disconnection at the C=C bond: This is the most common approach for stilbene synthesis and corresponds to olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions nih.govslideshare.net. This strategy disconnects the molecule into two key fragments: an aldehyde-functionalized triphenylamine (B166846) derivative and a brominated benzyl phosphonium salt or phosphonate ester.

Disconnection at a C-C single bond adjacent to the vinyl group: This strategy aligns with transition-metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions nih.gov. This approach breaks the molecule down into precursors like a halogenated triphenylamine and a brominated styrene, or a triphenylamine-substituted boronic acid and a vinyl bromide.

These strategies allow for a modular approach to the synthesis, enabling the independent preparation of the donor (N,N-diphenylaniline) and acceptor/functional (4-bromostyryl) moieties before their final assembly.

Classical and Contemporary Approaches to Stilbene Core Formation (e.g., Wittig, Horner-Wadsworth-Emmons)

The formation of the central C=C double bond is a critical step in the synthesis of this compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classical and highly effective methods for this transformation nih.govwiley-vch.de.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide wiley-vch.detamu.eduyoutube.com. For this specific target molecule, the reaction would typically involve 4-formyl-N,N-diphenylaniline and the ylide generated from 4-bromobenzyltriphenylphosphonium bromide. While versatile, the Wittig reaction can sometimes produce a mixture of (E) and (Z) isomers, although specific reaction conditions can influence the stereoselectivity tamu.eduacs.org.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion wiley-vch.dewikipedia.org. This reaction is renowned for producing predominantly the (E)-alkene, which is the desired isomer for many stilbene applications wikipedia.orgnrochemistry.com. The by-product, a water-soluble phosphate ester, is also more easily removed during purification compared to the triphenylphosphine oxide from the Wittig reaction wiley-vch.dewikipedia.org. The HWE reaction would proceed by reacting an aldehyde with a phosphonate ester, such as diethyl (4-bromobenzyl)phosphonate, in the presence of a base.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Key Precursor | Benzyltriphenylphosphonium salt | Diethyl benzylphosphonate |

| Stereoselectivity | Variable, can produce E/Z mixtures | High selectivity for (E)-alkene |

| By-product | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Reactivity | Ylides are highly reactive | Carbanions are more nucleophilic and less basic, react under milder conditions |

Strategies for Incorporating the N,N-diphenylaniline Donor Moiety

The N,N-diphenylaniline group acts as a potent electron-donating moiety. Its incorporation can be achieved either by using a pre-functionalized precursor or by forming the C-N bonds on a pre-existing aromatic ring.

One common strategy involves the synthesis of 4-bromo-N,N-diphenylaniline as a key intermediate nih.gov. This precursor can be prepared through methods such as the copper-catalyzed coupling of diphenylamine with 1,4-dibromobenzene. This intermediate is then versatile for use in various cross-coupling reactions to build the stilbene core.

Alternatively, functionalized diphenylamines can be synthesized. For instance, 2-chloro-N,N-diphenylacetamide can be prepared by reacting diphenylamine with chloroacetyl chloride nih.govresearchgate.net. This can then be converted into other derivatives. While not a direct route to the target molecule, this illustrates the methods available for functionalizing the diphenylamine core. The synthesis of N,N-bis(diphenylphosphino)dimethylaniline compounds also highlights the reactivity of the aniline nitrogen and its potential for creating more complex structures researchgate.net.

Synthetic Routes for Brominated Styryl Precursors

The brominated styryl portion of the molecule requires the synthesis of precursors bearing a bromine atom on the phenyl ring. These precursors are typically derived from commercially available starting materials through standard aromatic substitution reactions.

Common precursors and their synthetic routes include:

4-Bromobenzyl Bromide: This is often prepared via a two-step process starting from toluene. First, toluene undergoes electrophilic aromatic bromination to form 4-bromotoluene. Subsequent radical bromination of the methyl group, often using N-Bromosuccinimide (NBS) and a radical initiator, yields 4-bromobenzyl bromide. This compound is a direct precursor for generating the corresponding Wittig reagent or phosphonate ester mdpi.com.

4-Bromobenzaldehyde: This can be synthesized by the oxidation of 4-bromotoluene or 4-bromobenzyl alcohol. It serves as the aldehyde component in Wittig or HWE reactions when the N,N-diphenylaniline moiety is part of the phosphonium salt or phosphonate.

Brominated Thiophenes: While not directly used for the styryl precursor, the synthesis of brominated anthraquinones from brominated thiophenes demonstrates a method for creating complex brominated aromatic systems that can serve as versatile building blocks mdpi.com.

Advanced Catalyst Systems (e.g., Palladium-catalyzed reactions) in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions represent a powerful and highly efficient alternative to traditional olefination methods for constructing the stilbene core nih.gov. These reactions offer excellent control over stereochemistry, typically yielding the (E)-isomer exclusively nih.gov.

Key palladium-catalyzed reactions include:

Heck Reaction: This reaction couples an aryl halide with an alkene . The synthesis could involve reacting 4-bromo-N,N-diphenylaniline with styrene or, alternatively, 4-vinylaniline (after suitable protection/derivatization) with 1,4-dibromobenzene. The catalyst system often consists of a palladium source like Pd(OAc)₂ and a phosphine ligand .

Suzuki-Miyaura Reaction: This involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide nih.gov. A potential route is the reaction between (E)-2-(4-(N,N-diphenylamino)phenyl)vinylboronic acid and 1,4-dibromobenzene. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide nih.gov. It can be used to synthesize (E)-stilbenes stereoselectively and in high yields researchgate.net.

| Reaction | Coupling Partners | Key Features |

| Heck Reaction | Aryl Halide + Alkene | Good for C-C bond formation; regioselectivity can be an issue. |

| Suzuki-Miyaura Reaction | Aryl Boronic Acid/Ester + Aryl Halide | High yields, mild conditions, commercially available reagents. |

| Negishi Coupling | Organozinc Reagent + Aryl Halide | High reactivity and stereoselectivity. |

Purification Techniques and Yield Optimization in Organic Synthesis Research

After synthesis, isolating the pure this compound is crucial. The solid nature of most stilbene derivatives makes recrystallization a primary purification method orgsyn.org. By dissolving the crude product in a hot solvent and allowing it to cool slowly, pure crystals of the target compound can be obtained, leaving impurities in the solution.

Column chromatography is another indispensable technique. Using a stationary phase like silica gel and an appropriate mobile phase (eluent), components of the reaction mixture can be separated based on their differing polarities. This is particularly useful for removing by-products from Wittig or palladium-catalyzed reactions nih.gov.

High-Speed Counter-Current Chromatography (HSCCC) is a more advanced liquid-liquid partition chromatography technique that has been successfully used to separate and purify different stilbenes from complex mixtures scielo.org.za.

Yield optimization is an iterative process involving the systematic variation of reaction parameters. Key factors include:

Temperature and Reaction Time: Finding the optimal balance to ensure complete reaction without product decomposition.

Stoichiometry: Adjusting the ratio of reactants to drive the reaction to completion.

Catalyst and Ligand: Screening different palladium catalysts and ligands can dramatically improve yield and selectivity in cross-coupling reactions nih.gov.

Solvent and Base: The choice of solvent and base can significantly influence reaction rates and outcomes, especially in olefination and cross-coupling reactions.

Derivatization Strategies of the this compound Core for Functionalization

The bromine atom on the styryl ring of this compound serves as a versatile functional handle for subsequent modifications, allowing for the fine-tuning of the molecule's properties. Derivatization is a technique used to modify a compound to enhance its detection or separation greyhoundchrom.commdpi.comthermofisher.com.

The aryl bromide can readily participate in a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. This strategic placement of the bromine atom allows for systematic studies of structure-property relationships in materials science.

| Reaction Type | Reagent | Introduced Group |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Aryl group (Ar) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Alkynyl group (R-C≡C-) |

| Heck Coupling | Alkene (e.g., Styrene) | Vinyl group |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino group (R₂N-) |

| Cyanation | Metal cyanide (e.g., Zn(CN)₂) | Cyano group (-CN) |

These derivatization strategies transform the core molecule into a platform for creating a wide array of functional materials with tailored optical, electronic, and biological properties.

Advanced Spectroscopic and Photophysical Characterization of 4 4 Bromostyryl N,n Diphenylaniline

Electronic Absorption Spectroscopy: Analysis of Charge Transfer Bands and Molecular Orbitals

The electronic absorption spectrum of molecules like 4-(4-Bromostyryl)-N,N-diphenylaniline is typically characterized by intense absorption bands in the UV-visible region. These bands arise from the promotion of an electron from a lower energy molecular orbital to a higher energy one. For this compound, the key transition is an intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating N,N-diphenylaniline core, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the electron-accepting bromostyryl portion of the molecule. This π-π* transition is responsible for the compound's characteristic absorption of light.

Solvatochromism: Solvent Polarity Effects on Absorption Maxima

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission spectra with a change in solvent polarity. For charge-transfer compounds, the absorption spectrum can be sensitive to the solvent environment. However, for some planarized donor-acceptor systems, the absorption maxima are reported to be relatively insensitive to solvent polarity. While specific data for this compound is not available, a related compound, 4-(benzothiazol-2-yl)-N,N-diphenylaniline, was found to have UV-Vis absorption spectra that are largely insensitive to the polarity of the solvent. cityu.edu.hk This can occur when the ground state dipole moment is not significantly different from the Franck-Condon excited state dipole moment. Without experimental data across a range of solvents, a quantitative analysis for this compound cannot be performed.

Molar Absorptivity and Oscillator Strength Determinations

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength, and the oscillator strength (f) is a dimensionless quantity that expresses the probability of a particular electronic transition. Charge-transfer bands are known to be very intense. rsc.org Specific experimentally determined values for the molar absorptivity and oscillator strength of this compound are not available in the searched literature.

Fluorescence Spectroscopy: Emission Pathways and Radiative Processes

Upon absorption of light and promotion to an excited state, this compound can relax through various pathways, including the radiative process of fluorescence. researchgate.net The emission of a photon allows the molecule to return to its ground electronic state. The characteristics of this emission are highly dependent on the nature of the excited state and its interaction with the surrounding environment. The ICT character of the excited state is a dominant factor in the fluorescence properties of this compound.

Quantum Yield Determination Methodologies and Factors Influencing Efficiency

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of a fluorophore can be influenced by various factors, including the rigidity of its structure, the nature of the solvent, and temperature. For similar donor-π-acceptor dyes, quantum yields can vary significantly with solvent. Specific quantum yield values for this compound in various solvents have not been reported in the available literature.

Excited State Lifetimes and Decay Kinetics via Time-Resolved Fluorescence Spectroscopy

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of the photophysical processes. Time-resolved fluorescence spectroscopy is the technique used to measure these lifetimes, which for similar fluorescent dyes are often in the nanosecond range. Detailed decay kinetics and specific lifetime values for this compound are not present in the searched results.

Solvent Effects on Emission Spectra and Stokes Shift Analysis

In contrast to absorption spectra, the fluorescence spectra of ICT compounds often show a strong dependence on solvent polarity. As the solvent polarity increases, the charge-separated excited state is stabilized, which typically leads to a bathochromic (red) shift in the emission maximum. This phenomenon is a hallmark of solvatochromism.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. cityu.edu.hk A large Stokes shift is characteristic of molecules that undergo a significant change in geometry or electronic structure upon excitation, such as those with a pronounced ICT state. For this compound, a Stokes shift of approximately 100 nm has been reported, indicating a moderate level of intramolecular charge transfer. researchgate.net It has also been noted that this compound exhibits less polarity-dependent emission compared to other, more flexible, triphenylamine (B166846) derivatives. researchgate.net This suggests that its relatively planar and rigid structure may limit the extent of solvent-induced stabilization of the excited state.

Without specific emission data in a range of solvents, a detailed Stokes shift analysis and the creation of a Lippert-Mataga plot to correlate the Stokes shift with solvent polarity functions cannot be completed.

Phosphorescence and Delayed Fluorescence Investigations

The emission properties of organic molecules are of significant interest in materials science. While many organic emitters are fluorescent, there is a growing field of research into materials that exhibit phosphorescence, particularly room temperature phosphorescence (RTP), and thermally activated delayed fluorescence (TADF). nih.govnih.gov

In the context of related compounds, phosphorescence is often achieved by enhancing spin-orbit coupling, for which the introduction of a heavy atom like bromine is a known strategy. researchgate.net For instance, in certain carbazole (B46965) dimers, bromine substitution has been shown to enable efficient intersystem crossing (ISC) and robust RTP. researchgate.net The phosphorescence spectra of such compounds can be identified by their characteristic emission at longer wavelengths compared to their fluorescence. For example, a diboron-embedded TADF emitter showed fluorescence centered at 493 nm and phosphorescence at 517 nm. mdpi.com

Delayed fluorescence, specifically TADF, is a mechanism that allows for the harvesting of triplet excitons for light emission. mdpi.com This process is prominent in molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, which facilitates efficient reverse intersystem crossing (RISC). nih.govmdpi.com In some systems, both TADF and phosphorescence can occur concurrently from thermally equilibrated S1 and T1 states. nih.gov Time-resolved photoluminescence decay measurements are crucial for distinguishing between prompt fluorescence, delayed fluorescence, and phosphorescence. These measurements often reveal different decay lifetimes for each process. For example, some materials exhibit microsecond-scaled phosphorescence from the T1 state, which can then transition to a longer-lived RTP state. nih.govresearchgate.net

Transient Absorption Spectroscopy: Probing Excited State Dynamics and Intermediates

Transient absorption (TA) spectroscopy is a powerful technique for studying the dynamics of photoexcited states and identifying transient intermediates. nih.govrsc.org This method involves exciting a sample with a short "pump" laser pulse and then probing the resulting changes in absorption with a second, time-delayed "probe" pulse. youtube.com

Femtosecond transient absorption (fs-TA) spectroscopy allows for the observation of ultrafast processes occurring on the femtosecond to picosecond timescale, such as internal conversion, vibrational relaxation, and initial charge separation. nih.govnih.govnih.gov For example, in studies of other organic molecules, fs-TA has been used to track rapid interconversion between different tautomers and the subsequent isomerization to other forms. rsc.org The spectra at very short delay times after photoexcitation provide a snapshot of the initially populated excited states. nih.govnih.gov

Nanosecond transient absorption (ns-TA) spectroscopy, on the other hand, is used to study longer-lived excited states and intermediates, such as triplet states and charge-separated species, which can persist for nanoseconds to microseconds. nih.gov By combining fs-TA and ns-TA, a comprehensive picture of the entire photoinduced reaction pathway can be constructed. nih.govrsc.org For instance, in donor-acceptor dyads, fs-TA reveals fast charge separation (on the order of picoseconds), while ns-TA can monitor the much slower decay of the resulting triplet states (on the order of microseconds). nih.gov

Transient absorption spectroscopy is particularly well-suited for identifying triplet states and charge-separated species. Triplet states often have characteristic absorption bands in the visible or near-infrared region that are distinct from the ground-state absorption and the absorption of the singlet excited state. The long lifetimes of triplet states, often in the nanosecond to microsecond range, make them readily observable in ns-TA experiments. nih.gov For example, studies on carbazole derivatives have used ns-TA to confirm the population of triplet manifolds. researchgate.net

Charge-separated species, which consist of a radical cation and a radical anion, also have unique absorption signatures. In donor-acceptor systems, photoinduced electron transfer leads to the formation of these species. researchgate.net fs-TA can be used to observe the initial formation of the charge-separated state, while both fs-TA and ns-TA can track its subsequent decay through charge recombination or other pathways. nih.gov The identification of these transient species is crucial for understanding the mechanisms of photoinduced processes in various molecular systems. researchgate.netnih.gov

Electrochemiluminescence Studies: Redox Behavior and Light Emission Mechanisms

Electrochemiluminescence (ECL) is a process where light is generated from the annihilation of electrochemically generated radical ions. It provides valuable insights into the redox behavior and light emission mechanisms of a compound. The study of ECL often involves cyclic voltammetry to determine the oxidation and reduction potentials of the molecule.

While specific ECL studies on this compound were not found, research on related materials highlights the general principles. For instance, materials designed for ECL applications, such as those exhibiting thermally activated delayed fluorescence (TADF), are of particular interest because their ability to harvest both singlet and triplet excitons can lead to high ECL efficiency. mdpi.com The ECL mechanism typically involves the electrochemical generation of radical cations and anions, which then undergo annihilation to form an excited state that can emit light.

The redox properties of this compound can be inferred from its constituent parts. The triphenylamine moiety is a well-known electron donor and can be oxidized to form a stable radical cation. The bromostyryl group, being electron-withdrawing, will influence the oxidation potential and also provide a site for reduction. The stability of the resulting radical ions is a key factor in determining the efficiency of the ECL process.

Table 1: Photophysical and Electrochemical Properties of a Representative TADF Emitter This table provides an example of the kind of data obtained from photophysical and electrochemical studies of a relevant compound.

| Property | Value |

| Absorption Maxima (λabs) | 300-350 nm, 360-430 nm, 450-500 nm |

| Fluorescence Maximum (λFL) | 493 nm |

| Phosphorescence Maximum (λPH) | 517 nm |

| Photoluminescence Quantum Yield (ΦPL) | 67% (in air), 88% (under argon) |

| Fluorescence FWHM | 22 nm |

| Phosphorescence FWHM | 32 nm |

| Data for BN-MOPV, a di-boron thermally activated delayed fluorescence emitter. mdpi.com |

Circular Dichroism Spectroscopy (if applicable to chiral derivatives or aggregated states)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, CD spectroscopy could become relevant if the molecule is incorporated into a chiral environment, forms chiral aggregates, or if chiral derivatives are synthesized. nih.govresearchgate.net

For instance, achiral molecules can exhibit induced CD spectra when they are included as guests in a chiral host matrix, such as cholic acid crystals. nih.gov The chiral environment of the host can force the achiral guest molecule to adopt a chiral conformation, leading to a measurable CD signal. nih.gov Similarly, if molecules of this compound were to self-assemble into helical or other chiral aggregates, these supramolecular structures could also give rise to a CD spectrum. researchgate.net

Furthermore, the synthesis of chiral derivatives of this compound would open the door to a range of chiroptical studies. frontiersin.org The introduction of a chiral center could lead to materials with interesting properties for applications in areas like circularly polarized luminescence (CPL). frontiersin.org The CD spectrum of such a chiral derivative would provide valuable information about its absolute configuration and conformational preferences in solution and in the solid state. nih.govresearchgate.net

Theoretical and Computational Investigations of 4 4 Bromostyryl N,n Diphenylaniline

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement (ground state geometry) and the electronic landscape of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 4-(4-Bromostyryl)-N,N-diphenylaniline, DFT is employed to optimize the molecular geometry and to calculate the energies and spatial distributions of the molecular orbitals. nih.gov

The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. ossila.com The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE), a critical parameter that influences the molecule's electronic and optical properties. schrodinger.com A smaller energy gap is generally associated with higher chemical reactivity and a tendency for the molecule to be excited by lower-energy light. nih.gov

In D-π-A systems, DFT calculations consistently show that the HOMO is primarily localized on the electron-donating moiety, which in this case is the N,N-diphenylaniline group. Conversely, the LUMO is predominantly situated on the electron-accepting portion of the molecule, the bromostyryl group. researchgate.net This spatial separation of the frontier orbitals is a hallmark of push-pull systems and is fundamental to their charge-transfer characteristics. The styryl bridge acts as a conjugated pathway facilitating this electronic communication. The energy of the HOMO-LUMO gap can indicate the lowest energy electronic excitation possible within the molecule. schrodinger.com

Table 1: Representative Frontier Orbital Energies from DFT Calculations for a Similar Triphenylamine-Based Dye

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -2.20 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| ΔE (Gap) | 3.05 | The energy difference between HOMO and LUMO, related to the lowest electronic transition energy. |

Note: Data is illustrative and based on values for similar D-π-A systems reported in computational studies. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the interaction between the HOMO and LUMO. researchgate.net According to FMO theory, the most significant interactions occur between the HOMO of one molecule (acting as a nucleophile or electron donor) and the LUMO of another (acting as an electrophile or electron acceptor). nih.gov In the context of a single molecule like this compound, FMO theory is crucial for understanding its photophysical behavior.

The lowest energy electronic transition, which governs the molecule's primary absorption in the visible spectrum, is the excitation of an electron from the HOMO to the LUMO. The distribution of electron density in these orbitals confirms the nature of this transition. For this compound, the electron density of the HOMO resides on the N,N-diphenylaniline fragment, while the LUMO's electron density is concentrated on the bromostyryl fragment. Therefore, the HOMO→LUMO excitation effectively moves electron density from the donor to the acceptor, a process known as Intramolecular Charge Transfer (ICT). researchgate.net DFT calculations can generate visual plots of these orbitals and map the electron density, confirming this spatial shift upon excitation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. nih.gov It allows for the calculation of electronic transition energies and oscillator strengths, which can be used to predict UV-visible absorption and emission spectra. arxiv.org

TD-DFT calculations can predict the absorption wavelength (λmax) by calculating the energy difference between the ground state (S₀) and various excited states (S₁, S₂, etc.). For D-π-A dyes, the lowest energy absorption band, which is typically the most intense and at the longest wavelength, corresponds to the S₀→S₁ transition. nih.gov This transition is predominantly of HOMO→LUMO character and possesses significant charge-transfer nature.

Studies on similar triphenylamine (B166846) derivatives show that TD-DFT, often combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, can accurately predict experimental absorption spectra. nih.gov The calculations often reveal a positive solvatochromism, where the absorption peak shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This phenomenon is a classic indicator of a transition to a more polar excited state, which is stabilized by polar solvent molecules. ustc.edu.cn

Emission spectra are predicted by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed state back to the ground state (S₀). The difference between the absorption and emission maxima is known as the Stokes shift.

Table 2: Representative TD-DFT Absorption Data for a Similar Triphenylamine-Based Dye

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 450 | 1.25 | HOMO → LUMO |

| S₀ → S₂ | 355 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 310 | 0.21 | HOMO → LUMO+1 |

Note: Data is illustrative and based on values for similar D-π-A systems reported in computational studies. nih.govresearchgate.net The oscillator strength (f) indicates the probability of the transition.

A key feature of this compound is the occurrence of Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, it is promoted from the ground state to a Franck-Condon excited state. From here, it can relax into different types of excited states. One is a Locally Excited (LE) state, where the excitation is confined to either the donor or acceptor part of the molecule. The other is an ICT state, where significant charge separation between the donor and acceptor occurs. acs.org

In many flexible D-A molecules, particularly triphenylamine derivatives, the ICT process is coupled with molecular motion, such as the twisting of single bonds. researchgate.netnih.gov This leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org In this state, the donor and acceptor moieties are electronically decoupled due to a perpendicular arrangement, which results in a highly polar state with a large dipole moment. nih.gov The formation of TICT states can be influenced by solvent polarity and temperature and often results in dual fluorescence—one band from the LE state and a red-shifted band from the TICT state. researchgate.net For this compound, the key torsional coordinate would be the bond between the central nitrogen of the TPA and the styryl group, as well as rotation within the styryl bridge. Computational studies on similar TPA systems confirm that upon excitation, the molecule becomes more planar and polar, indicative of an ICT state. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum chemical methods that focus on static electronic properties, MD provides insights into the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules. researchgate.net

For this compound, the triphenylamine group has a characteristic propeller-like shape, and the styryl bridge has rotational freedom. MD simulations can be used to explore the conformational landscape of the molecule, revealing the most probable twist angles of the phenyl rings and the styryl unit in different environments (e.g., in solution or in a solid-state matrix). This conformational flexibility is crucial as it directly impacts the electronic coupling between the donor and acceptor, and thus the efficiency of the ICT process.

Furthermore, MD simulations are invaluable for studying aggregation behavior. By simulating a system with many molecules, one can observe how they pack together and what intermolecular forces (e.g., π-π stacking, van der Waals forces) dominate their interactions. This is critical for understanding the properties of the material in a solid film, as aggregation can significantly alter the photophysical properties observed in dilute solutions. Combining DFT with MD allows for the simulation of charge transport parameters in both crystalline and amorphous bulk phases.

Computational Prediction of Spectroscopic Parameters and Structure-Property Relationships

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are pivotal in predicting the spectroscopic and electronic properties of D-π-A molecules like this compound. frontiersin.orgscience.gov These calculations provide deep insights into how the molecular architecture governs its behavior.

A key aspect of the molecule's function is its intramolecular charge transfer (ICT) character, facilitated by its planar conjugated structure. DFT calculations are used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this class of molecules, the HOMO is typically localized on the electron-donating TPA moiety, while the LUMO is distributed across the π-bridge and the electron-accepting bromostyryl group. The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical parameter that determines the molecule's absorption and emission characteristics. A smaller band gap generally leads to a red-shifted absorption spectrum. frontiersin.org

TD-DFT calculations are employed to simulate the UV-Vis absorption spectrum, predicting the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which indicate the intensity of the electronic transition. frontiersin.org For instance, studies on similar TPA-based dyes using the CAM-B3LYP functional have shown good correlation with experimental optoelectronic properties. frontiersin.org

The geometric structure, such as the dihedral (twist) angle between the TPA core and the bromostyryl group, significantly modulates the charge-transfer efficiency. A smaller twist angle generally enhances electronic conjugation and promotes more efficient ICT. In a closely related molecule, 4-(4-nitrostyryl)-N,N-diphenylaniline, the dihedral angle between the two benzene (B151609) rings of the stilbene (B7821643) fragment was found to be 31.3(1)°. nih.gov Similar computational geometry optimizations for this compound are crucial for understanding its electronic structure.

Table 1: Representative Data from DFT/TD-DFT Calculations for D-π-A Systems This table is illustrative, based on typical computational studies of similar triphenylamine-based D-π-A molecules.

| Calculated Parameter | Typical Computational Method | Significance |

| HOMO Energy | DFT (e.g., B3LYP/6-31G(d,p)) | Represents the electron-donating capability; localized on the TPA donor. frontiersin.org |

| LUMO Energy | DFT (e.g., B3LYP/6-31G(d,p)) | Represents the electron-accepting capability; localized on the acceptor/π-bridge. frontiersin.org |

| HOMO-LUMO Band Gap (Eg) | DFT | Correlates with the energy of the primary electronic transition and influences λmax. frontiersin.org |

| Max. Absorption Wavelength (λmax) | TD-DFT (e.g., CAM-B3LYP) | Predicts the color and electronic absorption properties of the molecule. frontiersin.org |

| Dihedral Angles | DFT Geometry Optimization | Determines the degree of planarity and conjugation, affecting ICT efficiency. nih.gov |

Theoretical Insights into Photophysical Mechanisms (e.g., non-radiative decay pathways, intersystem crossing)

Understanding the fate of an excited molecule is critical for designing efficient light-emitting materials. After photoexcitation, this compound can return to the ground state via radiative pathways (fluorescence) or non-radiative pathways. Computational studies provide a window into these competing decay mechanisms.

A significant non-radiative decay pathway available to stilbene-based molecules involves the twisting of the central C=C double bond in the excited state. acs.orgkyoto-u.ac.jp This large-amplitude motion can lead the molecule to a conical intersection, a point where the potential energy surfaces of the excited and ground states meet, allowing for rapid, radiationless decay back to the ground state. acs.org Theoretical modeling can map the potential energy surface along this torsional coordinate to identify the energy barriers associated with this decay channel. acs.org Restricting this intramolecular rotation, for example through aggregation or by creating a more rigid molecular structure, is a known strategy to block this non-radiative pathway and enhance fluorescence quantum yield. kyoto-u.ac.jpnih.gov

Furthermore, the presence of a bromine atom in the structure introduces the "heavy-atom effect," which significantly influences the photophysical dynamics. wikipedia.org The heavy bromine atom enhances spin-orbit coupling, the interaction between the electron's spin and its orbital motion. wikipedia.org This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org Computational studies on multi-brominated organic molecules have confirmed that the rate of ISC increases with the number of bromine atoms, leading to higher triplet state populations. rsc.org This is a critical mechanism for applications that rely on triplet excitons, such as phosphorescent OLEDs (PhOLEDs) and photodynamic therapy. Quantum chemistry calculations can estimate the spin-orbit coupling matrix elements between singlet and triplet states to predict the efficiency of the ISC process. acs.org

Computational Design Principles for Modifying the this compound Core

Computational chemistry is not only descriptive but also predictive, offering powerful design principles for tuning the properties of the this compound core for specific applications. researchgate.netntu.edu.tw By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can screen potential candidates before undertaking complex synthesis.

The D-π-A architecture allows for several modification strategies. The primary goal is often to tune the HOMO and LUMO energy levels to control the band gap, which in turn adjusts the absorption/emission color and can improve charge injection/transport properties in devices. frontiersin.org

Key computational design strategies include:

Modification of the Acceptor Group: Replacing the bromine atom with other halogens (Fluorine, Chlorine, Iodine) can systematically tune the electron-withdrawing strength and the magnitude of the heavy-atom effect. Substitution with stronger electron-accepting groups (e.g., cyano, nitro) would be predicted to lower the LUMO energy, decrease the band gap, and cause a significant red-shift in the absorption spectrum. nih.gov

Functionalization of the TPA Donor: Adding electron-donating groups (e.g., methoxy) to the peripheral phenyl rings of the TPA unit would raise the HOMO energy level, decrease the band gap, and also lead to a red-shift. Conversely, adding electron-withdrawing groups would stabilize the HOMO.

Alteration of the π-Bridge: The nature of the π-conjugated bridge is critical. Replacing the vinyl (ethene) bridge with a more rigid unit, like an ethyne (B1235809) (acetylene) group, could increase planarity and enhance ICT. researchgate.net Extending the conjugation length of the bridge would also be expected to lower the band gap. Theoretical investigations into bridged stilbenes show that mechanically restricting the C=C bond twisting can effectively shut down non-radiative decay pathways. kyoto-u.ac.jp

Table 2: Computational Design Strategies for Modifying the this compound Core

| Modification Strategy | Target Component | Predicted Effect on Properties | Relevant Computational Analysis |

| Halogen Substitution (e.g., Br to I) | Acceptor | Red-shift in absorption; Enhanced ISC rate due to stronger heavy-atom effect. | TD-DFT for λmax; Spin-orbit coupling calculations for ISC rate. wikipedia.org |

| Add Stronger Acceptor (e.g., -CN) | Acceptor | Significant red-shift in absorption; Increased first hyperpolarizability (NLO response). | DFT for HOMO/LUMO levels; TD-DFT for NLO properties. frontiersin.org |

| Add Donor Groups (e.g., -OCH₃) | TPA Donor | Red-shift in absorption; Potentially improved hole-transport properties. | DFT for HOMO/LUMO levels. ntu.edu.tw |

| Modify π-Bridge (e.g., vinyl to ethynyl) | π-Bridge | Altered molecular rigidity and conjugation; potential blue or red shift depending on the system. | DFT for geometry and electronic structure; TD-DFT for absorption spectra. researchgate.net |

| Increase Structural Rigidity | π-Bridge/Core | Reduced non-radiative decay; Potentially higher fluorescence quantum yield. | Potential energy surface scans along rotational coordinates. acs.orgkyoto-u.ac.jp |

These computational approaches enable a high-throughput screening of virtual compounds, identifying the most promising derivatives for synthesis and experimental validation, thereby accelerating the discovery of new materials for advanced optoelectronic technologies.

Advanced Applications and Functionalization Strategies of 4 4 Bromostyryl N,n Diphenylaniline in Materials Science

Two-Photon Absorption (2PA) and Nonlinear Optical (NLO) Materials

The unique molecular architecture of 4-(4-Bromostyryl)-N,N-diphenylaniline, featuring a donor-π-acceptor (D-π-A) design, makes it a compelling candidate for nonlinear optical (NLO) materials. The triphenylamine (B166846) group acts as a strong electron donor, the styryl group serves as a π-conjugated bridge, and the bromo-substituted phenyl ring functions as an acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for high NLO responses.

Mechanisms of NLO Response and Hyperpolarizability

The nonlinear optical response of materials like this compound is rooted in their interaction with intense electromagnetic fields, such as those from a laser. At high light intensities, the polarization of the material no longer responds linearly to the electric field of the light, leading to a range of phenomena including second- and third-harmonic generation. The efficiency of these processes is quantified by the molecular hyperpolarizabilities, particularly the first hyperpolarizability (β) for second-order effects and the second hyperpolarizability (γ) for third-order effects.

For D-π-A chromophores, the magnitude of the first hyperpolarizability is strongly dependent on the efficiency of the intramolecular charge transfer from the donor to the acceptor through the π-bridge. Theoretical and experimental studies on similar triphenylamine-based chromophores have shown that modifications to the donor, acceptor, and π-linker can significantly tune the NLO properties. For instance, increasing the electron-donating strength of the donor and the electron-accepting strength of the acceptor generally leads to larger β values.

| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Styryl-TPA Analog 1 | Triphenylamine | Nitrophenyl | 55.4 |

| Styryl-TPA Analog 2 | Triphenylamine | Cyanophenyl | 48.2 |

| Styryl-TPA Analog 3 | Diphenylamine | Bromophenyl | 35.7 |

This table presents representative data for analogous compounds to illustrate the range of hyperpolarizability values in similar molecular structures. The values are based on theoretical calculations and are intended for comparative purposes.

Applications in Optical Limiting and Data Storage

Materials with strong third-order NLO properties, particularly a large nonlinear absorption coefficient, are of great interest for optical limiting applications. Optical limiters are devices that exhibit high transmittance at low input light intensities but low transmittance at high intensities, thereby protecting sensitive optical components and human eyes from intense laser radiation. The mechanism behind optical limiting in compounds like this compound often involves reverse saturable absorption (RSA), where the excited-state absorption cross-section is larger than the ground-state absorption cross-section.

The design of this compound, with its extended π-conjugation and the presence of the heavy bromine atom, can enhance intersystem crossing to the triplet state, which often has a strong absorption, contributing to the RSA effect. While a specific optical limiting threshold for this compound is not documented, related triphenylamine-based materials have shown promising performance.

The NLO properties of such materials are also foundational for advanced optical data storage technologies. Two-photon absorption allows for the writing of data in three dimensions with high spatial resolution, offering the potential for much higher data storage densities than conventional 2D optical storage methods.

Multi-photon Excited Fluorescence Imaging (excluding human clinical trials)

Two-photon excited fluorescence (TPEF) microscopy is a powerful imaging technique that offers several advantages over conventional one-photon fluorescence microscopy, including deeper tissue penetration, reduced phototoxicity, and inherent 3D sectioning capabilities. rsc.org Fluorophores with large two-photon absorption cross-sections (δ_TPA) are essential for TPEF. mdpi.com

Triphenylamine derivatives have been extensively investigated as TPEF probes due to their strong electron-donating nature and tunable photophysical properties. rsc.org The D-π-A structure of this compound is conducive to large δ_TPA values. The introduction of the styryl linker extends the π-conjugation, which generally leads to an increase in the TPA cross-section. While specific δ_TPA values for this compound are not widely reported, data from analogous triphenylamine-based chromophores demonstrate the potential of this class of compounds for TPEF applications.

The table below showcases the two-photon absorption cross-sections for a series of triphenylamine-based chromophores, highlighting the influence of structural modifications on their TPA properties.

| Compound | Structural Features | Two-Photon Absorption Cross-Section (δ_TPA) (GM) |

| TPA-Styryl-Benzothiazole | Benzothiazole acceptor | 250 |

| Bis(styryl)TPA | Two styryl branches | 450 |

| TPA-Styryl-Pyridinium | Pyridinium acceptor | 600 |

This table presents representative data for analogous compounds to illustrate the range of two-photon absorption cross-section values in similar molecular structures. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

These probes can be further functionalized to target specific cellular components, enabling high-resolution imaging of biological structures and processes in research settings.

Chemical and Biological Sensing Platforms (excluding safety/clinical aspects)

The responsive nature of the electronic structure of this compound to its local environment makes it a promising scaffold for the development of chemical and biological sensors. The interaction with analytes can modulate the intramolecular charge transfer process, leading to observable changes in its optical properties, such as color and fluorescence.

Fluorometric and Colorimetric Sensing Mechanisms

Fluorometric and colorimetric sensors based on triphenylamine derivatives often operate through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and analyte-induced changes in the ICT state. nsf.gov In a typical sensing event, the binding of an analyte to a receptor unit on the sensor molecule alters the electronic properties of the fluorophore, resulting in a change in the fluorescence intensity (turn-on or turn-off) or a shift in the emission wavelength.

Colorimetric sensing, on the other hand, relies on a change in the absorption spectrum of the compound upon interaction with an analyte, leading to a visible color change. This is particularly advantageous for the development of simple, naked-eye detection methods.

Detection of Metal Ions, Anions, and Volatile Organic Compounds

The versatile triphenylamine platform can be adapted for the detection of a wide range of analytes.

Metal Ions: By incorporating appropriate chelating groups, triphenylamine-based sensors can be designed for the selective detection of various metal ions. The interaction of the metal ion with the chelating site can disrupt or enhance the ICT process, leading to a fluorometric or colorimetric response. For example, triphenylamine-rhodamine hybrids have been developed for the ratiometric sensing of Hg²⁺. rsc.org

Anions: The electron-rich nature of the triphenylamine core makes it suitable for the development of anion sensors. The binding of an anion can occur through hydrogen bonding interactions or by direct interaction with a Lewis acidic site incorporated into the molecule. The detection of environmentally and biologically important anions such as cyanide (CN⁻) and fluoride (B91410) (F⁻) has been demonstrated with triphenylamine-based probes. nih.gov

Volatile Organic Compounds (VOCs): The detection of volatile organic compounds is crucial for environmental monitoring and medical diagnostics. aip.org Triphenylamine-based materials can be incorporated into sensor arrays for the detection of VOCs. The interaction of the VOC molecules with a thin film of the sensor material can cause a change in its fluorescence or electrical properties, allowing for the detection and identification of the analyte. nih.gov While specific data for this compound is limited, the broader class of triphenylamine derivatives has shown potential in this area. nih.gov

The table below provides a summary of the sensing performance of representative triphenylamine-based probes for various analytes.

| Probe Type | Analyte | Detection Method | Limit of Detection (LOD) |

| TPA-Rhodamine | Hg²⁺ | Fluorometric | 0.48 µM rsc.org |

| TPA-Chalcone | Pd²⁺ | Colorimetric | 0.80 µM |

| TPA-Dicyanovinyl | CN⁻ | Fluorometric | 51 nM |

| TPA-Amide | F⁻ | Colorimetric | Naked-eye detection |

This table presents representative data for analogous compounds to illustrate the potential sensing capabilities of the this compound scaffold.

Design Principles for Selective and Sensitive Probes

The design of selective and sensitive chemical probes based on this compound hinges on modulating its inherent intramolecular charge transfer (ICT) characteristics upon interaction with a target analyte. The core principle involves integrating a specific recognition site into the molecular structure. When the probe binds to its target analyte, the electronic environment of the fluorophore is altered, leading to a measurable change in its photophysical properties, such as fluorescence intensity or emission wavelength.

Key design strategies include:

Receptor Site Integration: Functional groups capable of specific interactions (e.g., hydrogen bonding, metal chelation, or covalent reaction) with the analyte are incorporated into the triphenylamine or styryl moiety.

ICT Modulation: The binding event should either enhance or disrupt the ICT process. For instance, an analyte binding to an electron-withdrawing part of the molecule could increase the ICT, causing a red shift in emission, while binding to the donor part might inhibit ICT, leading to a blue shift.

Analyte-Triggered Chemical Reactions: The probe can be designed to undergo a specific chemical reaction with the analyte, such as the substitution of the bromine atom, which would cause a significant and often irreversible change in the fluorescence signal.

The sensitivity and selectivity of the probe are determined by the binding affinity of the receptor for the analyte and the efficiency with which this binding event is translated into a photophysical response.

Stimuli-Responsive Materials (e.g., mechanochromism, thermochromism)

Materials that change their properties in response to external stimuli are at the forefront of materials innovation. Derivatives of this compound are promising candidates for creating such "smart" materials, particularly those exhibiting chromic behavior.

Mechanochromism: This phenomenon refers to a change in color or fluorescence upon the application of mechanical force (e.g., grinding, shearing, or stretching). For materials incorporating this compound, this effect would likely arise from force-induced changes in molecular packing and conformation. In a crystalline state, the molecules might adopt a planar conformation with strong π-π stacking, resulting in a specific emission color. Mechanical grinding could disrupt this ordered packing, leading to a more amorphous state with twisted conformations and altered intermolecular interactions, thereby shifting the emission to a different wavelength. This change is often reversible by heating or solvent fuming, which allows the molecules to return to their thermodynamically stable crystalline state.

Thermochromism & Crystallo-chromism: Thermochromism, or color change with temperature, in these materials is often linked to crystallo-chromism—a change in emission properties due to different crystalline phases. nih.gov Solid-state photophysical properties can be governed by conformational changes between different stable states. nih.gov As the temperature changes, the material can undergo a phase transition from one polymorphic form to another, with each form possessing a distinct molecular arrangement and, consequently, a different emission color. For example, a derivative might exhibit blue fluorescence in its initial crystalline form at room temperature but switch to green fluorescence upon heating to a certain temperature that triggers a phase transition.

| Stimulus | Phenomenon | Underlying Mechanism | Potential Application |

| Mechanical Force | Mechanochromism | Disruption of intermolecular packing and π-stacking, leading to conformational changes. | Stress sensors, security inks |

| Temperature | Thermochromism | Temperature-induced phase transitions between different crystalline polymorphs (crystallo-chromism). nih.gov | Temperature sensors, smart windows |

Supramolecular Assemblies and Self-Healing Materials

The ability of this compound to participate in non-covalent interactions makes it an excellent building block for supramolecular structures and materials with emergent functions like self-healing. nih.gov Self-healing materials can repair damage autonomously, extending their lifespan and improving safety. These materials are broadly classified as extrinsic (capsule-based) or intrinsic. researchgate.netnih.gov The focus here is on incorporating the title compound into intrinsic self-healing systems.

Intrinsic self-healing relies on the presence of reversible bonds within the polymer matrix. These can be dynamic covalent bonds or non-covalent supramolecular interactions. nih.gov The this compound unit can be functionalized to be part of a polymer backbone that possesses these reversible linkages. For example, it could be incorporated into polyurethane or epoxy networks that are designed to heal through:

Reversible Covalent Bonds: The Diels-Alder reaction is a common mechanism where a polymer with furan (B31954) groups can cross-link with a maleimide-containing polymer; this bond can be broken by heating (retro-Diels-Alder) and reformed upon cooling, thus healing a crack. nih.govnih.gov

Dynamic Non-Covalent Bonds: Hydrogen bonds, metal-ligand coordination, or π-π stacking interactions can be engineered into the polymer network. mdpi.com When the material is damaged, these bonds break but can reform under specific conditions (e.g., heat or time), restoring the material's integrity. The aromatic rings of the diphenylaniline and styryl groups are well-suited for π-π stacking interactions.

Self-Assembly Mechanisms and Aggregation-Induced Emission (AIE)

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov The planar, aromatic nature of this compound promotes such interactions, enabling it to form well-defined supramolecular structures.

A particularly relevant phenomenon is Aggregation-Induced Emission (AIE) . Many luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is bright in dilute solutions but dims or extinguishes in the aggregated or solid state. AIE-active molecules, or "AIEgens," exhibit the opposite behavior: they are weakly emissive when molecularly dissolved but become highly luminescent upon aggregation.

The mechanism for AIE in a molecule like this compound is the Restriction of Intramolecular Motion (RIM) .

In Solution: The phenyl rings of the diphenylamino group and the styryl unit can rotate freely. These rotations provide non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence.

In Aggregate/Solid State: In an aggregated form, these intramolecular rotations are physically hindered by neighboring molecules. This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay via a radiative pathway, thus "turning on" strong fluorescence. Denser intermolecular packing is conducive to suppressing these non-radiative losses. nih.gov

Formation of Nanostructures and Thin Films

The propensity for self-assembly allows this compound and its derivatives to form various nanostructures, such as nanowires, nanoribbons, and vesicles, when precipitated from solution under controlled conditions. The morphology of these nanostructures is dictated by the balance of intermolecular forces and the kinetics of the assembly process.

These molecules can also be processed into thin films for applications in organic electronics. The performance of such devices is critically dependent on the morphology of the thin film. An ordered, crystalline film with well-connected domains is essential for efficient charge and energy transport. researchgate.net The planar structure of the molecule is advantageous for forming stacked arrangements that facilitate intermolecular electronic coupling. Techniques like vapor deposition or solution-shearing can be used to control the molecular orientation and crystallinity within the film, thereby optimizing device performance. researchgate.net

| Nanostructure/Film Type | Formation Principle | Key Property | Potential Application |

| Nanowires/Nanoribbons | Anisotropic self-assembly driven by directional π-π stacking. | High aspect ratio, directional charge transport. | Nano-scale electronic interconnects, waveguides. |

| Crystalline Thin Films | Controlled deposition (e.g., vapor deposition, spin-coating) to promote molecular ordering. researchgate.net | High charge carrier mobility. | Organic Field-Effect Transistors (OFETs), OLEDs. |

| Amorphous Thin Films | Rapid solvent evaporation or deposition on cold substrates. | Isotropic properties, lack of grain boundaries. | Large-area, uniform optical coatings. |

Doping and Host-Guest Interactions in Functional Materials

Molecular doping, where a small amount of a "guest" molecule is introduced into a "host" matrix, is a powerful strategy to tune the optoelectronic properties of organic materials. rsc.org this compound can function as either the host or the guest in such systems, leveraging its triphenylamine core and tunable electronic properties. rsc.org

As a Guest: When doped into a suitable host matrix, the compound can impart its luminescent properties to the host. The host serves to disperse the guest molecules, preventing aggregation-caused quenching and providing a rigid environment that can enhance emission. This approach is used to create materials with long-persistent luminescence, where the host-guest interaction facilitates the formation of a long-lived charge-separated (CS) state, which slowly recombines to produce a lasting afterglow. nih.gov The compatibility between host and guest is critical, with factors like molecular planarity and the presence of polar substituents being important for successful doping. rsc.org

As a Host: Materials based on this compound, such as a covalent organic framework (COF), can be designed with porous structures. rsc.org These pores can accommodate smaller guest molecules. This host-guest interaction can significantly alter the properties of the host framework, a concept known as supramolecular doping. rsc.org For example, introducing an electron-accepting guest molecule into the pores of the host framework can modify its electronic band structure and enhance its conductivity. rsc.org

The table below illustrates the impact of host-guest interactions on the photophysical properties of organic materials, based on principles found in recent research.

| System | Role of Compound | Interaction Mechanism | Resulting Property | Reference Principle |

| Doped Crystal | Guest | Formation of a charge-separated (CS) state with the host upon excitation. | Long-Persistent Luminescence (Afterglow) | nih.gov |

| Doped Polymer Film | Guest | Energy transfer from host to guest; rigid matrix suppresses non-radiative decay. | Enhanced Room-Temperature Phosphorescence (RTP) | nih.gov |

| Covalent Framework | Host | Supramolecular doping via inclusion of guest molecules in pores. | Modified electronic band gap and conductivity. | rsc.org |

Structure Property Relationships and Molecular Engineering of 4 4 Bromostyryl N,n Diphenylaniline Derivatives

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical characteristics of 4-(4-Bromostyryl)-N,N-diphenylaniline and its derivatives are profoundly influenced by the nature and position of various substituent groups. These modifications allow for the fine-tuning of properties such as absorption and emission wavelengths, quantum yields, and charge transfer capabilities, which is a cornerstone of molecular engineering in materials science.

Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings of the this compound scaffold can significantly alter its intramolecular charge transfer (ICT) characteristics. The core structure consists of an electron-donating triphenylamine (B166846) (TPA) moiety connected to a brominated styryl group through a π-conjugated bridge.

The following table illustrates the expected impact of different substituents on the photophysical properties of a generic D-π-A stilbene-type molecule similar to this compound.

| Substituent on Styryl Ring | Substituent Type | Expected Absorption λmax Shift | Expected Emission λmax Shift | Expected Quantum Yield |

| -NO₂ | Strong EWG | Significant Red Shift | Significant Red Shift | Potentially Lower |

| -CN | Moderate EWG | Red Shift | Red Shift | Variable |

| -H (unsubstituted) | Neutral | Reference | Reference | Reference |

| -OCH₃ | Moderate EDG | Blue Shift | Blue Shift | Potentially Higher |

| -N(CH₃)₂ | Strong EDG | Significant Blue Shift | Significant Blue Shift | Potentially Higher |

This table is illustrative and actual values would depend on the specific molecular context and solvent environment.

Steric Hindrance and Conformational Flexibility

The three-dimensional structure of this compound derivatives plays a critical role in their properties. The triphenylamine unit is inherently non-planar, with the phenyl rings twisted out of the plane of the central nitrogen atom. This twisted conformation can be influenced by the introduction of bulky substituents on the phenyl rings. Increased steric hindrance can lead to a greater twist angle, which may disrupt π-conjugation along the molecular backbone. This disruption can, in turn, lead to a hypsochromic (blue) shift in the absorption and emission spectra.

However, some degree of conformational flexibility can be beneficial. In certain environments, the ability of the molecule to adopt a more planar conformation in the excited state can lead to enhanced charge transfer and desirable photophysical properties. The interplay between steric hindrance and conformational flexibility is a key aspect of designing molecules for specific applications. For instance, controlling the molecular packing in the solid state through steric interactions can influence properties like aggregation-induced emission. The principle of using conformational constraints and steric hindrance is a common strategy in medicinal chemistry to explore binding parameters. unina.it

Role of the Bromine Atom in Modulating Reactivity and Electronic Structure

The bromine atom in this compound is not a passive substituent; it actively participates in defining the molecule's electronic properties and chemical reactivity.

Heavy Atom Effect on Intersystem Crossing

One of the most significant contributions of the bromine atom is the introduction of the "heavy atom effect." youtube.com This effect stems from the large spin-orbit coupling constant of the bromine atom. nih.govresearchgate.net Spin-orbit coupling facilitates formally spin-forbidden processes, most notably intersystem crossing (ISC), which is the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state, S₁, to a triplet excited state, T₁). nih.gov

In many organic molecules, the ISC rate is slow compared to fluorescence (de-excitation from S₁ to the ground state, S₀). However, the presence of a heavy atom like bromine can dramatically increase the rate of ISC. nih.govresearchgate.netst-andrews.ac.uk This enhanced ISC can lead to a decrease in fluorescence quantum yield as the population of the S₁ state is depleted more efficiently. Concurrently, it increases the population of the triplet state, which can be desirable for applications such as phosphorescence, thermally activated delayed fluorescence (TADF), and photodynamic therapy. nih.govresearchgate.net The introduction of bromine atoms has been shown to significantly enhance the utilization of triplet excitons in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Potential for Further Functionalization via Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The carbon-bromine bond on the styryl moiety serves as a versatile synthetic handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecular structure to fine-tune its properties.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds, enabling the introduction of additional aryl or vinyl groups. This can be used to extend the π-conjugation of the molecule, which would be expected to red-shift its absorption and emission spectra.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, also using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base. This introduces an ethynyl linkage, which can be used to create extended, rigid π-conjugated systems. Such modifications are known to significantly impact the charge transport and nonlinear optical properties of molecules.

The following table provides a general overview of these potential functionalization reactions on the this compound core.

| Reaction | Coupling Partner | Resulting Linkage | Potential Impact on Properties |

| Suzuki | Arylboronic acid | C-C (Aryl-Aryl) | Extended π-conjugation, red-shifted spectra |

| Sonogashira | Terminal alkyne | C≡C (Alkynyl-Aryl) | Rigidification, extended π-conjugation, altered charge transport |

Influence of Aromaticity and Conjugation Length on Charge Transfer Characteristics

The efficiency of intramolecular charge transfer (ICT) in this compound derivatives is intrinsically linked to the length and nature of the π-conjugated path connecting the electron-donating TPA group and the electron-accepting (or less electron-donating) bromostyryl unit. stfc.ac.uk

Increasing the length of the π-conjugated system, for instance, by replacing the vinyl bridge with a longer oligo(phenylenevinylene) or other conjugated spacer, generally leads to several predictable effects. A longer conjugation path provides more space for electron delocalization, which stabilizes the excited state and reduces the energy gap between the HOMO and LUMO. tandfonline.com This results in a bathochromic shift in the absorption and emission spectra. researchgate.net

Furthermore, a longer and more planar conjugated bridge can enhance the electronic coupling between the donor and acceptor moieties, facilitating more efficient charge separation in the excited state. This is a critical factor for applications in organic photovoltaics and other optoelectronic devices. Theoretical studies on similar triphenylamine-based systems have shown that extending the π-system can significantly influence charge transport properties. arxiv.org The aromaticity of the rings within the conjugated system ensures a relatively planar and rigid structure, which is conducive to efficient electron delocalization, a key requirement for effective ICT.

Rational Design Principles for Enhancing Performance in Specific Applications

The performance of this compound derivatives is intrinsically linked to their molecular structure. By systematically modifying the donor, π-bridge, and acceptor components, researchers can manipulate the electronic and photophysical properties of these materials. This process of rational design is guided by several key principles aimed at enhancing performance in targeted applications.

Tuning the Donor-Acceptor Strength: The triphenylamine (TPA) moiety acts as a potent electron donor. The strength of this donor can be modulated by introducing substituents on the phenyl rings. The acceptor strength is readily modified by replacing the bromine atom with various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) through cross-coupling reactions like the Suzuki or Sonogashira reactions.

For OLEDs: The goal is often to achieve specific emission colors and high quantum efficiencies. Introducing strong EWGs such as cyano (-CN) or nitro (-NO2) groups can lead to a significant red-shift in the emission spectrum due to a smaller HOMO-LUMO gap, facilitating the development of red-emitting materials. Conversely, weaker acceptors can be used to achieve blue or green emission. The choice of substituent also impacts the charge injection and transport properties, which are crucial for efficient device operation.

For Nonlinear Optics (NLO): The second-order NLO response of D-π-A molecules is related to the change in dipole moment between the ground and excited states. Enhancing the push-pull character by pairing a strong donor with a strong acceptor generally leads to a larger first hyperpolarizability (β), a key metric for NLO performance. Therefore, derivatives functionalized with potent EWGs are often targeted for NLO applications.

Extending π-Conjugation: The styryl bridge plays a crucial role in facilitating intramolecular charge transfer (ICT) from the donor to the acceptor. Extending the length of this conjugated bridge, for instance by incorporating additional vinyl or aromatic units, typically results in a bathochromic (red) shift in both absorption and emission spectra. This strategy is a common approach to tune the color of emitted light in OLEDs and to enhance NLO properties. However, excessive extension can sometimes lead to decreased solubility and thermal stability.

Modifying Molecular Geometry and Morphology: The three-dimensional structure of the molecule influences its packing in the solid state, which in turn affects its bulk properties. The non-planar, propeller-like structure of the TPA unit is beneficial as it can inhibit crystallization and promote the formation of stable amorphous films, a desirable characteristic for OLED fabrication. Attaching bulky side groups to the TPA or the styryl bridge can further enhance this effect, improving the morphological stability of thin films. For NLO applications, achieving a non-centrosymmetric crystal packing is essential for a non-zero bulk second-order response.

The following table summarizes the general effects of different substituent groups on the properties of 4-(styryl)-N,N-diphenylaniline derivatives.

| Substituent (at 4-position of styryl) | Electron-Donating/Withdrawing Nature | Expected Effect on HOMO-LUMO Gap | Expected Impact on Emission Wavelength | Potential Application |

| -NO₂ | Strong Electron-Withdrawing | Decrease | Red-shift | Red Emitters for OLEDs, NLO |

| -CN | Strong Electron-Withdrawing | Decrease | Red-shift | Red/Orange Emitters for OLEDs, NLO |

| -CHO | Moderate Electron-Withdrawing | Decrease | Red-shift | Orange Emitters for OLEDs |

| -H | Neutral | Reference | Reference | - |

| -CH₃ | Weak Electron-Donating | Increase | Blue-shift | Blue/Green Emitters for OLEDs |

| -OCH₃ | Moderate Electron-Donating | Increase | Blue-shift | Blue Emitters for OLEDs |

| -N(CH₃)₂ | Strong Electron-Donating | Increase | Blue-shift | Blue Emitters for OLEDs |

Computational Guidance for Structure Optimization and Property Prediction

Computational chemistry has become an indispensable tool in the rational design of new materials, offering a way to predict the properties of yet-to-be-synthesized molecules and thus guide experimental efforts. For this compound derivatives, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly powerful.